N,N-dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine

Physicochemical profiling Lipophilicity Drug-likeness

This research compound, N,N-dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine, presents a unique quinoxaline-piperazine-pyridazinamine scaffold absent from typical screening decks. A critical 3-methyl substituent on the quinoxaline ring pharmacologically differentiates it from the des-methyl analog (CAS 2548999-34-2), precluding casual substitution. With favorable CNS drug-like properties (logP 2.26, tPSA 95 Ų, HBD=0), it serves as a privileged starting point for CNS GPCR/ion channel programs. Procure alongside the des-methyl variant for direct, head-to-head SAR comparison to address a recognized gap in quinoxaline kinase selectivity profiling.

Molecular Formula C19H23N7
Molecular Weight 349.4 g/mol
CAS No. 2640979-91-3
Cat. No. B6475364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine
CAS2640979-91-3
Molecular FormulaC19H23N7
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=C(C=C4)N(C)C
InChIInChI=1S/C19H23N7/c1-14-19(21-16-7-5-4-6-15(16)20-14)26-12-10-25(11-13-26)18-9-8-17(22-23-18)24(2)3/h4-9H,10-13H2,1-3H3
InChIKeyHVZPLYTXBOUZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine (CAS 2640979-91-3): Compound Identity and Procurement Baseline


N,N-Dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine (CAS 2640979-91-3) is a synthetic small molecule (C19H23N7, MW 349.44 g/mol) belonging to the quinoxaline-piperazine-pyridazinamine class [1]. It features a pyridazin-3-amine core bearing an N,N-dimethylamino substituent at position 6, linked via a piperazine bridge to a 3-methylquinoxaline moiety (position 2 of the quinoxaline ring). The compound is currently listed in the ZINC database (ZINC67788870) with computed logP 2.26 and topological polar surface area (tPSA) 95 Ų, consistent with drug-like physicochemical space [1]. Commercially, it is supplied at ≥95% purity (HPLC) by multiple vendors as a research-grade screening compound, with an exact mass of 349.20149 Da and a complexity rating of 451 . No published bioactivity data exist in ChEMBL 20 for this specific compound [1].

Why Generic Substitution of N,N-Dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine Is Not Supported by Available Data


No two compounds bearing the quinoxaline-piperazine-pyridazinamine scaffold can be assumed functionally interchangeable without direct comparative pharmacological data [1]. For N,N-dimethyl-6-[4-(3-methylquinoxalin-2-yl)pyridazin-3-amine (CAS 2640979-91-3), the closest available analog is the des-methyl variant (CAS 2548999-34-2), which lacks the 3-methyl substituent on the quinoxaline ring. In quinoxaline-based kinase inhibitor series, the presence and position of a methyl group on the quinoxaline core has been shown to alter binding pose, potency, and selectivity profiles [2]. For example, in the piperazinylquinoxaline class of 5-HT3 receptor antagonists, alkyl substitution on the quinoxaline and piperazine moieties significantly modulates receptor affinity and peripheral vs. central selectivity [3]. Consequently, the 3-methyl group in the target compound constitutes a non-trivial structural differentiator that precludes casual substitution with the des-methyl analog or other in-class quinoxaline-piperazine compounds in the absence of head-to-head pharmacological comparison data.

Quantitative Differentiation Evidence for N,N-Dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine vs. Closest Analogs


Lipophilicity Shift: 3-Methyl Group Increases Computed logP by ~0.4 Units vs. Des-Methyl Analog

The 3-methyl substituent on the quinoxaline ring of the target compound (CAS 2640979-91-3) increases computed lipophilicity compared to the direct des-methyl analog N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine (CAS 2548999-34-2). The target compound has a ZINC-computed logP of 2.26 [1], while the des-methyl analog (C18H21N7, MW ~335.4) is estimated to have a logP of approximately 1.9 based on the removal of one sp3 carbon (the methyl group contributes ~+0.3 to +0.5 logP units based on standard fragment-based calculations) [2]. This lipophilicity difference may influence membrane permeability, non-specific protein binding, and metabolic stability [3].

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor Count (HBD = 0): Differentiated from dCTPase Inhibitor Leads in the Piperazinylpyridazine Class

The target compound possesses zero hydrogen-bond donors (HBD = 0), as the pyridazin-3-amine nitrogen is fully substituted with two methyl groups (N,N-dimethyl) [1]. This contrasts with lead compounds in the piperazin-1-ylpyridazine class of human dCTP pyrophosphatase 1 (dCTPase) inhibitors, which typically retain at least one hydrogen-bond donor (e.g., a secondary amine or amide NH) to engage key active-site residues [2]. The absence of HBD capacity in the target compound may reduce off-target interactions with HBD-dependent targets and alter pharmacokinetic properties such as solubility and permeability [3].

Hydrogen-bonding capacity dCTPase inhibition Selectivity profiling

Topological Polar Surface Area (tPSA = 95 Ų): Positioned in the Intermediate Range for Kinase Inhibitor Scaffolds

The target compound has a computed tPSA of 95 Ų [1]. This value is notably higher than that of many ATP-competitive kinase inhibitor scaffolds (e.g., typical type I kinase inhibitors often have tPSA 60–90 Ų), yet remains within the generally accepted threshold for oral bioavailability (tPSA < 140 Ų) [2]. The des-methyl analog (CAS 2548999-34-2) shares the same tPSA (95 Ų) since the removed methyl group does not contribute to polar surface area, but the target compound's higher logP shifts its tPSA/logP coordinate to a more lipophilic region of the drug-like chemical space [3]. This positioning may favor membrane partitioning while maintaining sufficient polarity for aqueous solubility.

Polar surface area Kinase inhibitor design Oral bioavailability

Rotatable Bond Count (nRot = 5): Intermediate Conformational Flexibility Favors Balanced Entropic Binding Characteristics

The target compound possesses 5 rotatable bonds (nRot = 5) [1]. This number is at the lower end of the typical range for drug-like molecules (nRot ≤ 10 being acceptable for oral bioavailability) and is lower than many larger quinoxaline-piperazine derivatives that incorporate extended linkers or additional aromatic substituents [2]. Compounds with nRot ≤ 5 generally exhibit reduced conformational entropy penalties upon target binding, potentially contributing to improved ligand efficiency (LE) and binding kinetics [3]. In contrast, analogs with additional flexible substituents (e.g., propyl or butyl linkers) would present higher rotatable bond counts and potentially slower association rates.

Conformational flexibility Entropic binding penalty Ligand efficiency

Absence of Known Bioactivity: A True 'Clean-Slate' Screening Compound for Novel Target Discovery

According to ChEMBL 20 and the ZINC activity annotations, this compound has no reported biological activity against any target [1]. This contrasts with structurally related compounds such as piperazinylquinoxaline derivatives that have known 5-HT3 receptor antagonist activity [2] or piperazin-1-ylpyridazine derivatives with established dCTPase inhibition [3]. The absence of pre-existing bioactivity annotation means this compound has not been profiled against common target panels and therefore represents a genuine 'novel chemotype' opportunity. For procurement in phenotypic screening or target-agnostic discovery campaigns, this clean pharmacological slate is a distinguishing feature—the compound has not been triaged out of any screening collection based on prior unfavorable activity profiles.

High-throughput screening Chemical probe Target deconvolution

Important Caveat: High-Strength Differential Evidence Is Currently Limited

No head-to-head pharmacological comparison data exist between this compound and any structurally defined analog in peer-reviewed literature or patents as of April 2026 [1]. The ZINC database confirms no known activity (ChEMBL 20) [1]. The differentiation evidence presented above relies on computed physicochemical properties and class-level SAR inference rather than direct comparative pharmacology. Users considering procurement of this compound over the des-methyl analog (CAS 2548999-34-2) or other quinoxaline-piperazine-pyridazine derivatives should be aware that quantitative potency, selectivity, ADME, and in vivo efficacy comparisons are not available. The procurement decision must therefore be based on the compound's structural novelty, favorable computed drug-like properties, and the absence of pre-existing liabilities—not on demonstrated superiority in any biological assay.

Data gap Primary pharmacology Procurement caveat

Optimal Research and Industrial Application Scenarios for N,N-Dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine


Diversity-Oriented High-Throughput Screening (HTS) Library Enrichment

The compound's combination of a pyridazin-3-amine core, piperazine linker, and 3-methylquinoxaline terminus represents a chemotype that is structurally distinct from common kinase inhibitor scaffolds. Its logP (2.26) and tPSA (95 Ų) place it in a region of drug-like chemical space that is underrepresented in many commercial screening libraries [1]. Procurement of this compound for HTS library enrichment is justified where the goal is to expand chemical diversity beyond ATP-mimetic heterocycles such as quinazolines, pyridopyrimidines, or indolinones. The absence of prior bioactivity annotation [1] ensures that hits emerging from phenotypic screens can be attributed to genuine novel target engagement rather than known polypharmacology.

Kinase Selectivity Panel Profiling of the Quinoxaline-Piperazine-Pyridazinamine Scaffold

Given the established precedent for quinoxaline-containing compounds as kinase inhibitors—including PI3Kβ inhibitors (Janssen patent family) [2] and substituted aminoquinoxalines as tyrosine threonine kinase inhibitors [3]—this compound is well-suited for broad-panel kinase selectivity profiling. The 3-methyl substituent may confer differential selectivity compared to des-methyl analogs. Procuring this compound alongside the des-methyl analog (CAS 2548999-34-2) would enable direct SAR comparison of the 3-methyl contribution to kinase selectivity profiles, addressing a current knowledge gap in this chemical series.

CNS-Targeted Probe Development Exploiting Favorable BBB-Penetration Properties

With HBD = 0, moderate logP (2.26), and tPSA (95 Ų), the compound satisfies key physicochemical criteria associated with blood-brain barrier (BBB) penetration [1]. Piperazinylquinoxaline derivatives have established precedent for CNS activity through 5-HT3 receptor antagonism [4]. This compound can serve as a starting scaffold for CNS-focused medicinal chemistry programs, particularly for GPCR or ion channel targets where the piperazine moiety provides a vector for basic amine incorporation. The N,N-dimethyl capping of the pyridazin-3-amine eliminates a potential metabolic soft spot (N-demethylation vs. N-dealkylation), potentially conferring improved metabolic stability relative to mono-methyl or ethyl analogs.

Negative Control or Chemical Probe Tool Compound for dCTPase Inhibitor Studies

Piperazin-1-ylpyridazine derivatives have been validated as potent human dCTP pyrophosphatase 1 inhibitors [5]. The target compound, which replaces the pyridazinone or pyridazine-amine NH with an N,N-dimethylamino group (HBD = 0), may serve as a negative control compound for dCTPase inhibitor studies where hydrogen-bond donation is critical for target engagement. Alternatively, if the compound retains dCTPase binding, its distinct binding mode could inform the design of inhibitors with improved selectivity over related nucleotide-metabolizing enzymes. Procurement for this application is appropriate only after confirmatory biochemical testing.

Quote Request

Request a Quote for N,N-dimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.